1-Azaspiro[4.4]nonan-3-ol

Physicochemical profiling Drug-likeness Blood-brain barrier permeability

1-Azaspiro[4.4]nonan-3-ol (free base CAS 1781105-15-4; mainly supplied as hydrochloride CAS 1889940-05-9) is a privileged spirocyclic scaffold where the C3 secondary alcohol provides a crucial hydrogen bond donor and a selective functionalization handle. This is in stark contrast to the parent 1-azaspiro[4.4]nonane, which lacks derivatizable oxygen, and non-spirocyclic amino alcohols, which lack the conformational rigidity and metabolic stability conferred by the quaternary spiro center. The C3-hydroxyl enables orthogonal N1- and O-functionalization for systematic SAR expansion, making it essential for constructing cephalotaxine-type alkaloid ester side chains and for muscarinic M1/M4 agonist programs. Supplied as powder with ≥95% purity; stored and shipped at room temperature.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
Cat. No. B13587113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azaspiro[4.4]nonan-3-ol
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CC(CN2)O
InChIInChI=1S/C8H15NO/c10-7-5-8(9-6-7)3-1-2-4-8/h7,9-10H,1-6H2
InChIKeyYKYSATZNGNIOOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azaspiro[4.4]nonan-3-ol: Core Physicochemical and Sourcing Profile for Procurement Evaluation


1-Azaspiro[4.4]nonan-3-ol (CAS 1781105-15-4; free base MW 141.21 g/mol, C₈H₁₅NO) is a bicyclic spirocyclic amino alcohol featuring a [4.4] spiro junction with a secondary amine in ring position 1 and a secondary alcohol at position 3 . The compound is predominantly supplied as the hydrochloride salt (CAS 1889940-05-9; MW 177.67 g/mol; C₈H₁₆ClNO) with a typical purity of ≥95% and is available as a powder stored at room temperature . The C3 hydroxyl group introduces a stereocenter, a hydrogen bond donor, and a functional handle absent in the parent 1-azaspiro[4.4]nonane scaffold, establishing the basis for all differential properties discussed herein .

Why 1-Azaspiro[4.4]nonan-3-ol Cannot Be Replaced by Generic Spirocyclic Amines or Simple Amino Alcohols


Compounds within the broader azaspiro[4.4]nonane family are not functionally interchangeable. The absence of the C3 hydroxyl group in 1-azaspiro[4.4]nonane (CAS 176-03-4) eliminates two key properties: a hydrogen bond donor for target engagement and a reactive handle for downstream derivatization [1]. Conversely, non-spirocyclic amino alcohols such as 3-pyrrolidinol lack the conformational rigidity imposed by the [4.4] spiro junction, which alters both binding entropy and metabolic stability . Replacing the nitrogen position (e.g., 2-azaspiro[4.4]nonane regioisomers) shifts the basic amine geometry and hydrogen bond vector orientation, while oxa-analogs (e.g., 7-oxa-1-azaspiro[4.4]nonan-3-ol) alter lipophilicity and hydrogen bond acceptor count, each producing measurably different physicochemical profiles . Empirical procurement experience demonstrates that scaffold-hopping from 1-azaspiro[4.4]nonan-3-ol to any of these analogs without re-optimization of the synthetic route or pharmacological assay typically leads to loss of activity or synthetic dead-ends [2].

Quantitative Differential Evidence for 1-Azaspiro[4.4]nonan-3-ol Versus Closest Analogs


Physicochemical Differentiation: Lipophilicity and Polar Surface Area Shift vs. Parent 1-Azaspiro[4.4]nonane

The introduction of a C3 hydroxyl group onto the 1-azaspiro[4.4]nonane core produces a measurable shift in key physicochemical descriptors relative to the parent hydrocarbon. 1-Azaspiro[4.4]nonane exhibits an XLogP3 of 1.4 and a topological polar surface area (TPSA) of 12 Ų [1]. While experimentally determined logP and TPSA values for 1-azaspiro[4.4]nonan-3-ol are not available in the peer-reviewed literature, the addition of a secondary alcohol to an aliphatic scaffold reliably reduces logP by approximately 0.5–0.8 log units (estimated cLogP ≈ 0.6–0.9) and increases TPSA by ~20 Ų (estimated TPSA ≈ 32 Ų) [2]. These shifts move the compound closer to the CNS drug-like chemical space (desirable TPSA < 60–70 Ų; cLogP 1–3) while increasing aqueous solubility relative to the parent [2].

Physicochemical profiling Drug-likeness Blood-brain barrier permeability

Synthetic Utility: C3 Hydroxyl Group as a Functional Handle for Derivatization vs. 1-Azaspiro[4.4]nonane

The C3 hydroxyl group provides a reactive handle for selective esterification, etherification, carbamate formation, and oxidation that is entirely absent in 1-azaspiro[4.4]nonane (CAS 176-03-4). In the natural product cephalotaxine, the corresponding C3 alcohol function of the 1-azaspiro[4.4]nonane unit is essential for linking to the chiral oxygenated side chain via a carboxylic ester linkage; without this functional group, the bioactive tetracyclic architecture cannot be assembled [1]. For comparison, the parent amine 1-azaspiro[4.4]nonane can only undergo N-functionalization reactions (alkylation, acylation, sulfonylation), whereas 1-azaspiro[4.4]nonan-3-ol enables orthogonal O-functionalization of the C3 position independent of N-modification, effectively doubling the diversity of accessible derivatives from a single scaffold [2]. Domino radical bicyclization methods yield substituted 1-azaspiro[4.4]nonane scaffolds in 11–67% isolated yields as diastereomeric mixtures with trans preference; the presence of the C3 hydroxyl group further enables diastereomeric resolution via chiral chromatography or enzymatic kinetic resolution, a capability unavailable to the simple hydrocarbon analog [2].

Medicinal chemistry Building block Late-stage functionalization Parallel synthesis

Stereochemical Differentiation: Chiral Center at C3 vs. Non-Chiral 1-Azaspiro[4.4]nonane and 1-Azaspiro[4.4]nonan-3-amine

1-Azaspiro[4.4]nonan-3-ol possesses one sp³-hybridized stereocenter at C3, making it a chiral molecule that can exist as (R)- and (S)-enantiomers. This contrasts with 1-azaspiro[4.4]nonane, which is achiral, and with 1-azaspiro[4.4]nonan-3-amine (CAS 2580231-46-3), which introduces a basic amine at C3 instead of a neutral alcohol . The stereochemical significance is demonstrated by the total asymmetric synthesis of (−)-cephalotaxine (98.7% ee, 9.8% overall yield over 16 steps), which relies on stereocontrolled access to the enantiomerically pure 1-azaspiro[4.4]nonane skeleton via a semipinacolic rearrangement of an α-hydroxyiminium ion [1]. Without the C3 stereocenter, this chiral induction pathway would not exist. The hydroxyl group further enables diastereomeric salt resolution or chiral derivatization for ee determination, whereas the amine analog requires different resolution strategies due to differences in basicity (pKa of protonated amine ~10–11 vs. neutral alcohol) .

Chiral resolution Enantioselective synthesis Absolute configuration Stereochemistry-activity relationship

Scaffold Recognition in Drug Discovery: 1-Azaspiro[4.4]nonane Core vs. Other Spirocyclic Isosteres

The 1-azaspiro[4.4]nonane scaffold is a privileged substructure in medicinal chemistry, forming the core of the clinically approved antileukemic agent homoharringtonine (via the cephalotaxine framework) [1] and serving as a template in multiple patent families targeting muscarinic acetylcholine receptors (mAChR M1/M4) [2]. In contrast, the isomeric 2-azaspiro[4.4]nonane scaffold has been explored for anticonvulsant applications (e.g., N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione, ED₅₀ = 76.27 mg/kg in the MES model) [3], while 7-azaspiro[3.5]nonane scaffolds appear in M4 antagonist patents [4]. The 1-aza versus 2-aza regioisomerism alters the geometry of the basic nitrogen relative to the spiro center, which directly affects the vector of key hydrogen bond interactions with receptor targets. 1-Azaspiro[4.4]nonan-3-ol specifically positions the hydroxyl group at the same carbon (C3) that bears the critical ester linkage in cephalotaxine, making it the direct synthetic precursor for cephalotaxine-inspired analog programs [1]. No equivalent C3 hydroxylated building block exists in the 2-aza or 7-aza regioisomeric series with identical substitution pattern.

Muscarinic receptor CNS drug discovery Spirocyclic scaffold Natural product template

Optimal Procurement Scenarios for 1-Azaspiro[4.4]nonan-3-ol Based on Quantitative Differentiation Evidence


Cephalotaxine Analog Synthesis and Antileukemic Drug Discovery Programs

Programs synthesizing cephalotaxine analogs or homoharringtonine derivatives require the 1-azaspiro[4.4]nonane core with a C3 alcohol function to install the chiral oxygenated ester side chain. The C3 hydroxyl group is structurally essential, as documented in the tetracyclic alkaloid backbone where the azaspiranic 1-azaspiro[4.4]nonane unit is linked at C3 to the side chain [1]. Substituting with 1-azaspiro[4.4]nonane (lacking the C3-OH) or 1-azaspiro[4.4]nonan-3-amine (wrong functional group at C3) would preclude the required ester bond formation. The stereocenter at C3 further enables enantioselective synthesis, with literature precedent of 98.7% ee achievable via stereocontrolled semipinacolic rearrangement [2].

Muscarinic M1/M4 Receptor Agonist Lead Optimization

Patent literature (WO1995003303A2) establishes the 1-azaspiro[4.4]nonane scaffold as a privileged template for muscarinic M1 and M4 receptor agonists targeting cognitive deficits in Alzheimer's disease and schizophrenia [1]. 1-Azaspiro[4.4]nonan-3-ol provides an ideal starting point for SAR expansion because the C3 alcohol can be selectively derivatized (esterification, etherification, carbamate formation) orthogonally to the N1 position, enabling systematic exploration of two vectors simultaneously. This dual-handle feature is absent in the parent 1-azaspiro[4.4]nonane and in the 2-azaspiro regioisomers, which have shown anticonvulsant rather than muscarinic activity [2].

Parallel Library Synthesis and Diversity-Oriented Synthesis (DOS) Campaigns

Medicinal chemistry groups conducting diversity-oriented synthesis of spirocyclic compound libraries benefit from the independent N- and O-functionalization handles of 1-azaspiro[4.4]nonan-3-ol. The domino radical bicyclization methodology reported by Guerrero-Caicedo et al. (2019) demonstrates access to substituted 1-azaspiro[4.4]nonane scaffolds in 11–67% yields as diastereomeric mixtures [1]. The C3 hydroxyl group present in the target compound then enables diastereomeric resolution and parallel derivatization, generating compound arrays that systematically vary both substitution vectors—a capability not achievable with the simple amine or hydrocarbon analogs [1].

Physicochemical Property Optimization in CNS Drug Discovery

CNS drug discovery programs requiring spirocyclic scaffolds with balanced lipophilicity (cLogP 0.6–0.9 estimated for the target vs. 1.4–1.9 for the parent hydrocarbon) and increased polar surface area (~32 vs. 12 Ų) should prioritize 1-azaspiro[4.4]nonan-3-ol over 1-azaspiro[4.4]nonane [1]. The additional hydrogen bond donor and acceptor improve aqueous solubility and reduce phospholipidosis risk while maintaining sufficient passive permeability for blood-brain barrier penetration [1]. This profile is particularly advantageous over non-spirocyclic amino alcohols, which lack the metabolic stability conferred by the quaternary spiro center [2].

Quote Request

Request a Quote for 1-Azaspiro[4.4]nonan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.